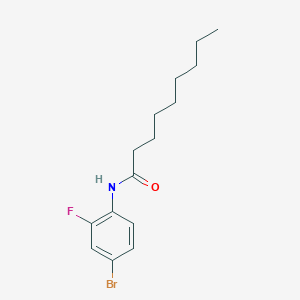

N-(4-bromo-2-fluorophenyl)nonanamide

Description

N-(4-Bromo-2-fluorophenyl)nonanamide is a synthetic amide derivative characterized by a nonanoyl chain (C9) linked to a 4-bromo-2-fluorophenyl substituent. The bromo and fluoro substituents likely enhance metabolic stability and binding affinity in biological systems, as seen in structurally related TRPV1 modulators .

Properties

Molecular Formula |

C15H21BrFNO |

|---|---|

Molecular Weight |

330.24 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)nonanamide |

InChI |

InChI=1S/C15H21BrFNO/c1-2-3-4-5-6-7-8-15(19)18-14-10-9-12(16)11-13(14)17/h9-11H,2-8H2,1H3,(H,18,19) |

InChI Key |

INCNPMXGOBUKKE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-bromo-2-fluorophenyl)nonanamide with structurally similar nonanamide derivatives:

Key Observations :

- Halogen vs.

- Biological Activity: While this compound’s activity is unreported, substituent position significantly impacts potency. For example, N-(3-methoxybenzyl)nonanamide (IC₅₀ = 45 µM) is more potent than N-benzylnonanamide (IC₅₀ = 89 µM) in TRPV1 modulation, suggesting meta-substitution favors receptor interaction . Dihydrocapsaicin, with a 4-hydroxy-3-methoxybenzyl group, shows nanomolar efficacy (EC₅₀ = 0.49 µM), highlighting the critical role of polar groups in TRPV1 activation .

Toxicity and Protective Effects

- Toxicity Profile: N-Benzylnonanamide attenuates TRPV1-mediated cell death at 50–100 µM, whereas N-(3-methoxybenzyl)nonanamide shows partial protection. Other analogs, including those with trifluoromethyl groups, exhibit additive toxicity .

- Metabolic Stability: Halogenated derivatives like this compound may resist oxidative metabolism better than hydroxylated analogs (e.g., N-(4-hydroxyphenyl)nonanamide), which are prone to glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.